![molecular formula C18H19N3O3S2 B2672073 1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea CAS No. 1207002-94-5](/img/structure/B2672073.png)
1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea
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Description
1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is synthesized through a complex process that involves the use of various reagents and solvents. In
Scientific Research Applications
Antioxidant Activities
Research on coumarin-substituted heterocyclic compounds, including those related to your compound, has shown high antioxidant activities. These compounds exhibit significant scavenging ability against stable radicals, suggesting their potential as antioxidants in pharmaceuticals or as dietary supplements (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, Ihab I. Al-khalifa, 2020).
Antimicrobial and Cytotoxicity Studies
Another area of application includes the synthesis of novel urea derivatives with promising antimicrobial activity and cytotoxicity against certain cancer cell lines. These studies highlight the compound's potential in developing new antimicrobial agents and cancer therapies (B. Shankar, P. Jalapathi, M. Nagamani, Bharath Gandu, Karunakar rao Kudle, 2017).
N-Protecting Group in Synthetic Chemistry
The 3,4-dimethoxybenzyl group, closely related to the moiety in your compound, has been used as a new N-protecting group in the synthesis of certain derivatives, demonstrating its utility in synthetic organic chemistry for protecting sensitive functional groups during reactions (Evelyne Grunder-Klotz, J. Ehrhardt, 1991).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(6-methylsulfanyl-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-23-14-7-4-11(8-15(14)24-2)10-19-17(22)21-18-20-13-6-5-12(25-3)9-16(13)26-18/h4-9H,10H2,1-3H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZBLZJKARCIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=NC3=C(S2)C=C(C=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea |
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